9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-pyridin-3-ylpyrrolidin-1-yl)-1H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-pyridin-3-ylpyrrolidin-1-yl)-1H-purin-6-one is a complex organic molecule with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a pyrrolidine and pyridine moiety, making it a subject of interest in medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-pyridin-3-ylpyrrolidin-1-yl)-1H-purin-6-one involves multiple steps, typically starting with the preparation of the purine base. The purine base is then functionalized to introduce the pyrrolidine and pyridine groups. Common reagents used in these reactions include pyridine , dichloromethane , and aqueous ammonia . The reaction conditions often involve controlled temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes crystallization and purification steps to isolate the final product . The use of advanced analytical techniques such as HPLC and NMR is crucial in monitoring the synthesis and ensuring the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-pyridin-3-ylpyrrolidin-1-yl)-1H-purin-6-one: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as .
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like or .
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under neutral or slightly basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids , while reduction may produce alcohols or amines .
Scientific Research Applications
9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-pyridin-3-ylpyrrolidin-1-yl)-1H-purin-6-one: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-pyridin-3-ylpyrrolidin-1-yl)-1H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors , modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Guanosine: A purine nucleoside with a similar structure but different functional groups.
8-methoxyguanosine: Another purine derivative with a methoxy group at the 8-position.
Uniqueness
The uniqueness of 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-pyridin-3-ylpyrrolidin-1-yl)-1H-purin-6-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H22N6O4 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-pyridin-3-ylpyrrolidin-1-yl)-1H-purin-6-one |
InChI |
InChI=1S/C19H22N6O4/c26-9-14-13(27)7-15(29-14)25-10-21-16-17(25)22-19(23-18(16)28)24-6-2-4-12(24)11-3-1-5-20-8-11/h1,3,5,8,10,12-15,26-27H,2,4,6-7,9H2,(H,22,23,28)/t12?,13?,14-,15-/m1/s1 |
InChI Key |
QROKHOUXOSSGOR-NEXFUWMNSA-N |
Isomeric SMILES |
C1CC(N(C1)C2=NC3=C(C(=O)N2)N=CN3[C@H]4CC([C@H](O4)CO)O)C5=CN=CC=C5 |
Canonical SMILES |
C1CC(N(C1)C2=NC3=C(C(=O)N2)N=CN3C4CC(C(O4)CO)O)C5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.